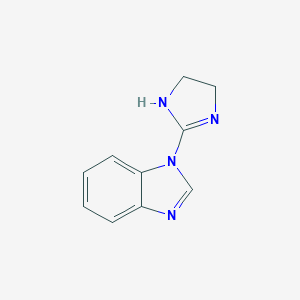
6-(三氟甲基)吡啶-2-甲醛
描述
6-(Trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that is part of a broader class of trifluoromethyl-substituted pyridines. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The trifluoromethyl group is known for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability .
Synthesis Analysis
The synthesis of compounds related to 6-(Trifluoromethyl)pyridine-2-carbaldehyde often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another approach includes the use of bismuth triflate as a catalyst for the solvent-free synthesis of triarylpyridines, which could potentially be adapted for the synthesis of substituted pyridine-2-carbaldehydes . Additionally, a one-step synthesis method has been reported for 6-chloropyridine-3-carbaldehyde, which could be modified for the synthesis of trifluoromethyl-substituted analogs .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(Trifluoromethyl)pyridine-2-carbaldehyde has been studied using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the structure of dimethylindium-pyridine-2-carbaldehyde oximate was elucidated, revealing a dimeric structure with a row of five fused rings . Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Trifluoromethyl-substituted pyridines can undergo a variety of chemical reactions. For example, they can participate in sequential or multicomponent reactions, such as the microwave-assisted Sonogashira-type cross-coupling, to yield pyrazolo[4,3-c]pyridines . Furthermore, they can be used in heterocyclization reactions to synthesize triazines, as shown in the modified synthesis of 6-aryl-3-(pyridin-2-yl)-1,2,4-triazines .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into the pyridine ring can significantly alter the physical and chemical properties of the molecule. This group is highly electronegative, which can increase the acidity of adjacent hydrogen atoms and influence the electronic distribution within the molecule. The presence of this group can also affect the boiling point, solubility, and stability of the compound. For instance, organocatalysts containing trifluoromethyl groups have been shown to catalyze Michael addition reactions with high yields and selectivity .
科学研究应用
杂环合成
6-(三氟甲基)吡啶-2-甲醛的一个显著应用是在杂环化合物的合成中。它作为一个前体,通过顺序和多组分反应方法,用于制备三氟甲基取代的吡唑并[4,3-c]吡啶,突显了它在有机合成中的多功能性(Palka et al., 2014)。这种合成效用延伸到1,2,4-三嗪和1,2,4-三嗪-4-氧化物的制备,展示了吡啶-2-甲醛取代基对杂环化反应的影响(Krinochkin et al., 2017)。
新化合物合成
该化合物用于合成新型有机材料,如喹喙螺环,通过1,3-偶极环加成反应获得。这些衍生物因其独特的结构和潜在的电化学性质而显著(Vale et al., 2007)。
配位化学
在配位化学中,6-(三氟甲基)吡啶-2-甲醛衍生物已被用于合成金属配合物,展示了该化合物在形成多样化配位结构方面的灵活性。这包括其在合成铜(II)和铁(II)配合物中的应用,展示了它与金属离子相互作用并有助于开发具有有趣磁性和电子性质的材料的能力(Garbelini et al., 2008)。
光物理研究
另一个应用是在光物理研究中,合成6-(三氟甲基)吡啶-2-甲醛衍生物并分析其光学性质。这些研究对于理解这些化合物的电子结构和在材料科学中的潜在应用至关重要,包括它们在发光器件中的应用(Deore et al., 2015)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .
未来方向
Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-2-carbaldehyde, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
属性
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVRHWVFINADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563715 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
CAS RN |
131747-65-4 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)



![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)


![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)



